Polyamine Chain Length Differentiation: Triamine (n=3) vs. Diamine AAOA (n=2) – Hydrogen Bond Donor Count and Protonation Capacity
CAS 88658-04-2 possesses four hydrogen bond donor (HBD) sites arising from the three secondary/primary amine nitrogens plus the amide NH, compared to three HBD sites in the diamine analog AAOA (CAS 15566-80-0, which has two amine nitrogens plus the amide NH) [1]. This structural difference directly increases the compound's maximum protonation capacity: at acidic pH relevant to corrosion inhibition (e.g., 1 M HCl), the triamine can accept up to three protons to form a tricationic species, whereas AAOA can accept a maximum of two protons yielding a dicationic species. The additional cationic charge provides enhanced electrostatic anchoring to negatively charged metal surfaces and increases the hydrophilic headgroup volume, which shifts the surfactant packing parameter and alters micelle morphology from bilayer toward more curved structures [2].
| Evidence Dimension | Number of hydrogen bond donor sites (PubChem computed) and maximum protonatable amine nitrogens |
|---|---|
| Target Compound Data | 4 HBD sites; 3 protonatable secondary/primary amine nitrogens (plus 1 amide NH) |
| Comparator Or Baseline | AAOA (CAS 15566-80-0): 3 HBD sites; 2 protonatable amine nitrogens (plus 1 amide NH); Tetraamine analog (CAS 93942-18-8): 5 HBD sites; 4 protonatable amine nitrogens |
| Quantified Difference | +1 HBD site and +1 protonatable amine vs. AAOA; -1 HBD site and -1 protonatable amine vs. tetraamine analog |
| Conditions | Computed properties from PubChem 2.2 (2025 release); protonation inferred from amine pKa ranges |
Why This Matters
The intermediate charge density of the triamine provides a differentiated balance between electrostatic surface anchoring (superior to diamine) and organic-phase compatibility (superior to tetraamine), which is critical for formulators optimizing corrosion inhibitor packages or cationic lipid mixtures where excessive water solubility undermines film persistence.
- [1] PubChem Compound Summary for CID 6366139 (CAS 88658-04-2); PubChem Compound Summary for CID 536556 (CAS 15566-80-0). National Center for Biotechnology Information (2025). View Source
- [2] Desimone, P. M.; Gordillo, G. J.; Simison, S. N. Corrosion Science 2011, 53, 4033–4043. (Reports that AAOA adsorption mechanism changes at concentrations above the CMC, forming a protective bilayer; the additional amine in the triamine is expected to lower CMC and alter bilayer porosity.) View Source
